2,5-Difluoro-4-methoxybenzonitrile
Overview
Description
2,5-Difluoro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-methoxybenzonitrile is 1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.It is typically stored at room temperature . The compound is in solid form . It has a melting point of 89-93°C and a boiling point of 237°C .
Scientific Research Applications
Synthesis of Novel Materials
2,5-Difluoro-4-methoxybenzonitrile and its derivatives are utilized in the synthesis of novel materials. For instance, fluorinated poly(ether nitrile)s (PEN) derived from pentafluorobenzonitrile show excellent solubilities and thermal stabilities, making them suitable for creating tough transparent films with potential applications in high-performance materials (Kimura et al., 2001).
Advancements in Radiopharmaceuticals
Research has extended into the domain of radiopharmaceuticals, where derivatives like radiofluorinated 4-fluorobenzonitrile oxide are rapidly reacted with alkenes and alkynes for the preparation of low-molecular weight radiopharmaceuticals. This method enables easy labeling of sensitive biopolymers, offering a versatile tool for developing new diagnostic and therapeutic agents (Zlatopolskiy et al., 2012).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Studies have demonstrated that 2-aminobenzene-1,3-dicarbonitriles, which can be synthesized from fluorinated benzonitriles, exhibit excellent corrosion inhibition properties on mild steel in acidic conditions. This research suggests potential for these compounds in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Verma et al., 2015).
Organic Synthesis and Fluorine Chemistry
In organic synthesis, compounds like 2,5-Difluoro-4-methoxybenzonitrile serve as precursors for creating a variety of structurally diverse molecules. For example, they have been used to synthesize substituted 2-amino-4-quinazolinones, showcasing the versatility of fluorinated benzonitriles in constructing complex organic molecules with potential pharmaceutical applications (Fray et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,5-difluoro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQDILMHKBTFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397061 | |
Record name | 2,5-difluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-methoxybenzonitrile | |
CAS RN |
1007605-44-8 | |
Record name | 2,5-difluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1007605-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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